molecular formula C11H14N2O B087115 1-Benzoylpiperazine CAS No. 13754-38-6

1-Benzoylpiperazine

Cat. No.: B087115
CAS No.: 13754-38-6
M. Wt: 190.24 g/mol
InChI Key: VUNXBQRNMNVUMV-UHFFFAOYSA-N
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Description

1-Benzoylpiperazine is a chemical compound belonging to the piperazine family. It is structurally characterized by a benzoyl group attached to a piperazine ring. This compound has garnered attention due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylpiperazine can be synthesized through the condensation amidation of piperazine with benzoic acid. This reaction typically involves the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a microreactor system. The reaction conditions include maintaining an equivalent molar ratio of piperazine and benzoic acid, achieving a high selectivity and yield .

Industrial Production Methods: In industrial settings, the synthesis of benzoylpiperazine often employs continuous flow microreactor systems. These systems enhance reaction efficiency and control, allowing for high selectivity and yield. The use of microreactors also facilitates the optimization of reaction conditions, such as temperature and molar flow ratio .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperazine undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylpiperazine oxides, while reduction may yield benzoylpiperazine hydrides.

Scientific Research Applications

1-Benzoylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of benzoylpiperazine involves its interaction with various molecular targets and pathways. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to the mechanism of action of MDMA (3,4-methylenedioxymethamphetamine). This interaction increases the concentration of serotonin and dopamine in the extracellular fluid, leading to its stimulant effects .

Comparison with Similar Compounds

1-Benzoylpiperazine is often compared with other piperazine derivatives, such as:

This compound is unique due to its specific molecular structure and its ability to interact with multiple receptor systems, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

phenyl(piperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNXBQRNMNVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354043
Record name 1-Benzoylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13754-38-6
Record name 1-Benzoylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzoylpiperazine
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Synthesis routes and methods I

Procedure details

Mono-benzoylation of unsymmetric substituted piperazines could be achieved by using one of the following procedures (Scheme 57), in which all the methods were exemplified by mono-alkyl substituted piperazines. (a) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by the addition of benzoyl chloride at room temperature to afford a mixture of two regioisomers, which could be separated by chromatography (Wang et al, Ref. 89 and 90(b), Scheme 58 eq. 06); (b) Benzoic acid was converted to its pentafluorophenyl ester, and then further reaction with 2-alkylpiperazine to provide the mono-benzoylpiperazines with the benzoyl group at the less hindered nitrogen (Adamczyk et al, Ref. 90(a), Scheme 58, eq. 07); (c) A mixture of piperazine and methyl benzoate was treated with dialkylaluminum chloride in methylene chloride for 2-4 days to yield the mono-benzoylpiperazine with the benzoyl group at the less hindered nitrogen (Scheme 58 eq. 08); (d) Unsymmetric piperazines were treated with 2 equivalents of n-butyllithium, followed by subsequent addition of triethylsilyl chloride and benzoyl chloride in THF at room temperature to afford mono-benzoylpiperazines with the benzoyl group at the more hindered nitrogen (Wang et al, Ref. 90(b), Scheme 58, eq. 09).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

This was similarly prepared from benzoic acid (5.02 g) and 1-(tert-butoxycarbonyl)piperazine (7.66 g) and the title compound was isolated as a white solid (7.7 g, 82%). LCMS: Rt 0.51 min; m/z 191 (MH+).
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5.02 g
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7.66 g
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82%

Synthesis routes and methods IV

Procedure details

To a stirred solution of 2-methylpiperazine (10.0 g, 0.1 mol) in dry CH2Cl2 (500 ml) under argon was added a solution of 1.0 M Me2AlCl or Et2AlCl in hexanes (100 ml, 0.1 mmol) and methyl benzoate (12.4 ml, 0.1 mmol) at room temperature. The reaction mixture was then stirred for 2 days before 2N NaOH (200 ml) was added. Aqueous layer was extracted with EtOAc (3×100 ml). The combined organic layer was dried over MgSO4 and concentration of solution provided 20.0 g of crude product (98%), with was pure enough for the further reactions.
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10 g
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hexanes
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12.4 mL
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500 mL
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200 mL
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98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Benzoylpiperazines have been shown to interact with various targets, including:

  • Glycine transporter subtype 1 (GlyT1): These compounds bind at the intracellular gate of the GlyT1 release pathway, overlapping with the glycine release site. This binding locks GlyT1 in an inward-open conformation, leading to non-competitive inhibition of glycine reuptake. This, in turn, prolongs neurotransmitter signaling. []
  • G protein-coupled receptor 55 (GPR55): Benzoylpiperazines can act as agonists of GPR55, activating downstream signaling pathways. Interestingly, this activity appears specific to human GPR55 and not its rodent ortholog. [, ]
  • Serotonin (5-HT) receptors: Certain phenylpiperazine derivatives, structurally related to benzoylpiperazines, display nanomolar affinities for 5-HT1 receptors, leading to potential serotonergic effects. []

ANone:

  • Spectroscopic data: Detailed spectroscopic data can be found in publications focusing on the synthesis and characterization of benzoylpiperazine derivatives. For example, [] describes the 1H NMR, 13C NMR, high-resolution MS, and IR spectroscopic characterization of various 4-acyl-1-[2-aryl-1-diazenyl]piperazines, including benzoylpiperazine derivatives.

ANone: The scientific literature primarily focuses on the biological activity and pharmacological properties of benzoylpiperazine derivatives. Limited information is available regarding its material compatibility, stability, and non-biological applications. Further research is needed to explore these aspects.

ANone: Benzoylpiperazine itself is not generally recognized for its catalytic properties. The research primarily focuses on its role as a pharmacophore in various biologically active molecules.

ANone: Computational tools have been instrumental in benzoylpiperazine research, particularly in:

  • Understanding structure-activity relationships: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoylpiperazine derivatives, for example, to investigate their platelet-activating factor (PAF) antagonist activity. These studies help elucidate the structural features responsible for biological activity. []

ANone: SAR studies have revealed key insights into how structural modifications impact the activity of benzoylpiperazine derivatives:

  • GlyT1 inhibitors: Modifications to the benzoylpiperazine core, including substitutions on the phenyl ring and variations in the linker region, significantly influence potency and selectivity for GlyT1. [, ]
  • GPR55 agonists: The benzoylpiperazine scaffold appears crucial for GPR55 agonism, with specific substitutions modulating potency. The lack of activity towards rodent GPR55 suggests species-specific structural requirements for binding. []
  • PAF antagonists: QSAR studies suggest that the spatial arrangement of positive and negative charges in benzoylpiperazine derivatives contributes to their PAF antagonist activity. []

ANone: The provided research papers primarily focus on the synthesis, SAR, and initial biological characterization of benzoylpiperazine derivatives. Comprehensive information on the aspects mentioned above, such as detailed PK/PD, toxicology, and clinical data, requires further research and investigation beyond the scope of these initial studies.

A: While pinpointing the exact discovery of benzoylpiperazine is difficult, its use as a building block in medicinal chemistry dates back several decades. Early research explored its potential as a scaffold for various pharmacological activities, including antiarrhythmic agents. [] The identification of benzoylpiperazine derivatives as GlyT1 inhibitors and GPR55 agonists represents significant milestones in recent years, opening avenues for developing new therapeutics for neurological and other disorders. [, , ]

ANone: Benzoylpiperazine research inherently involves cross-disciplinary collaborations between medicinal chemists, pharmacologists, computational chemists, and biologists. The development of benzoylpiperazine-based drug candidates will further benefit from expertise in drug formulation, delivery, and clinical research. For example:

  • Collaboration between synthetic chemists and computational chemists is crucial for optimizing the structure of benzoylpiperazine derivatives to enhance their potency and selectivity for specific targets. []
  • Understanding the interaction of benzoylpiperazines with drug transporters requires expertise in pharmacology and cell biology. []

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